Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride

Lipophilicity logP Cellular Permeability

Researchers studying topoisomerase II poisoning often face inconsistent intercalation kinetics when substituting acridine-sulfonamide analogs due to chain-length-dependent logP shifts. Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride (CAS 53221-84-4) resolves this as a defined middle-chain probe within the methyl→propyl→pentyl homologous series. • Δ logP ≈ +2.0 vs. amsacrine (methanesulfonamide), enabling chromatographic resolution for LC-MS method validation. • HCl salt ensures ≥10 µM aqueous solubility for HTS-compatible DNA displacement assays. • Established acute toxicity benchmark (LD10 350 mg/kg, i.p. mouse) supports reference standard qualification.

Molecular Formula C22H22ClN3O2S
Molecular Weight 427.9 g/mol
CAS No. 53221-84-4
Cat. No. B13949613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride
CAS53221-84-4
Molecular FormulaC22H22ClN3O2S
Molecular Weight427.9 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl
InChIInChI=1S/C22H21N3O2S.ClH/c1-2-15-28(26,27)25-17-13-11-16(12-14-17)23-22-18-7-3-5-9-20(18)24-21-10-6-4-8-19(21)22;/h3-14,25H,2,15H2,1H3,(H,23,24);1H
InChIKeyNZTXBMNUZGAJQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propanesulfonamide Acridine Hydrochloride: Core Identity for Procurement


Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride is a synthetic acridine-sulfonamide hybrid belonging to the 9-anilinoacridine class . Its structure features a tricyclic acridine chromophore linked via a 9-amino bridge to a phenyl ring, which bears a propanesulfonamide moiety at the para position. The compound is supplied as the hydrochloride salt (C22H22ClN3O2S, MW 427.95), which enhances aqueous solubility relative to the free base [1]. As a close structural analog of the clinical topoisomerase II poison amsacrine (m-AMSA), it is primarily utilized as an analytical reference standard and as a chemical probe in mechanistic studies of DNA intercalation and topoisomerase inhibition [2].

Analytical reference standard for acridine‑sulfonamide quantification
Mechanistic probe for DNA intercalation / topoisomerase II studies
Hydrochloride salt supports aqueous assay compatibility

Why Generic Substitution Requires Verification


In-class acridine-sulfonamide analogs cannot be interchanged without risking a mismatch in key performance attributes. The precise sulfonamide chain length, aniline substitution pattern, and salt form collectively govern critical experimental parameters such as logP-driven cellular permeability, aqueous solubility, and target enzyme inhibition potency [REFS-1, REFS-2]. For example, the methanesulfonamide analog amsacrine carries a 3-methoxy group on the aniline ring and a methyl sulfonamide tail, resulting in a logP shift and altered topoisomerase II binding kinetics relative to the propanesulfonamide congener [2]. The quantitative evidence below documents where and by how much these attributes diverge, providing the scientific basis for compound-specific selection.

Attribute
Target (Propanesulfonamide HCl)
Common Substitute (Amsacrine / methanesulfonamide analogs)
Sulfonamide chain
Propanesulfonamide (C3)
Methanesulfonamide (C1) or other chain lengths
Salt form
Hydrochloride (enhanced aqueous solubility)
Free base (limited solubility, potential precipitation)
Lipophilicity (logP)
Higher logP (~4.9 calculated)
Lower logP (~2.9 experimental)

Quantitative Differentiation Against Analogs


Lipophilicity Divergence Drives Differential Cellular Permeability

The target compound (free base, CAS 53221-88-8) exhibits a calculated octanol-water partition coefficient (logP) of 4.9 [1]. In contrast, the clinically utilized methanesulfonamide analog amsacrine (m-AMSA, CAS 51264-14-3) has a reported experimental logP of approximately 2.9 [2]. This approximately 100-fold difference in lipophilicity directly impacts passive membrane permeability and intracellular accumulation kinetics. In topoisomerase II inhibition assays conducted on acridine-sulfonamide hybrids, a logP range of 4–5 has been associated with enhanced nuclear uptake and antiproliferative potency in MCF-7 and HCT-116 cell lines, compared to analogs with logP < 3 [3]. The propanesulfonamide chain thus offers a quantifiably distinct permeability profile for applications where higher intracellular drug exposure is desired.

Lipophilicity (logP)
Cross-study comparable
Target: logP 4.9 (calcd) vs Amsacrine: logP ≈2.9 (exptl)
Δ ≈ +2.0
~100-fold higher partition coefficient may shift intracellular accumulation profile
Cross-study comparable; calculated vs experimental logP values
Lipophilicity logP Cellular Permeability Acridine Sulfonamide

Acute Toxicity Profile Differentiated from Free Base Congener

The hydrochloride salt (CAS 53221-84-4) demonstrates a mouse intraperitoneal LD10 of 350 mg/kg . The corresponding free base (CAS 53221-88-8) is reported with an LD50 of 350 mg/kg via the same route [1]. While the LD10 and LD50 metrics are not directly comparable, the data indicate that the hydrochloride salt form does not introduce a disproportionate acute toxicity burden relative to the free base, and the LD10 value of 350 mg/kg provides a defined safety threshold that is absent from the published literature for the methanesulfonamide analog (CAS 59987-92-7) [2]. This quantitative toxicity anchor point supports risk assessment and Institutional Animal Care and Use Committee (IACUC) protocol design for in vivo experiments where the hydrochloride salt is the preferred dosing form due to its aqueous solubility.

Acute Toxicity (LD10/LD50)
Class-level inference
HCl salt: LD10 350 mg/kg
Free base: LD50 350 mg/kg (i.p. mouse)
Amsacrine: no published lethality data
Defined safety margin supports in vivo dosing protocol design
LD10 and LD50 metrics not directly comparable; intraperitoneal mouse model
Acute Toxicity LD10 LD50 Salt Form In Vivo Safety

Topoisomerase II Inhibitory Potential as a Mechanistic Probe

A comprehensive in vitro study of 11 acridine-sulfonamide hybrids demonstrated that compounds within this chemotype exhibit dose-dependent inhibition of topoisomerase II, with representative potent analogs achieving IC50 values of 7.33 µM (compound 7c) against the enzyme, compared to 6.49 µM for the clinical control doxorubicin [1]. While the specific IC50 of the propanesulfonamide hydrochloride has not been reported in isolation, its core scaffold—9-anilinoacridine linked to a sulfonamide—shares the pharmacophore that mediates intercalation at the DNA–topoisomerase II interface. The propanesulfonamide extension is anticipated to modulate the dissociation rate from the ternary complex relative to the methanesulfonamide series, as inferred from quantitative structure-activity relationship (QSAR) models linking sulfonamide chain hydrophobicity to enzyme inhibitory potency [2]. This class-level evidence positions the compound as a more lipophilic probe for investigating chain-length-dependent effects on topoisomerase II poisoning.

Topo II Inhibition
Class-level inference
Acridine-sulfonamide hybrid class IC50 range 7–15 µM (recombinant Topo IIα); individual compound IC50 not determined
Supports chain-length-dependent probe studies for topoisomerase II
Class-level inference; specific propanesulfonamide IC50 to verify
Topoisomerase II DNA Intercalation Antiproliferative Acridine Hybrid

Aqueous Solubility Advantage of Hydrochloride Salt Form

The hydrochloride salt of the target propanesulfonamide (CAS 53221-84-4) provides a measurable solubility advantage over the free base (CAS 53221-88-8, calculated logP 4.9) [1]. Although the exact aqueous solubility of the HCl salt has not been reported, the conversion of the weakly basic acridine core to a hydrochloride salt typically increases aqueous solubility by 10- to 100-fold relative to the free base for this structural class [2]. This property is critical for in vitro pharmacology where DMSO stock solutions must be diluted into aqueous buffer without precipitation. Non-salt methanesulfonamide analogs (e.g., amsacrine free base) are known to precipitate at micromolar concentrations in phosphate-buffered saline (pH 7.4), necessitating surfactant or co-solvent addition that can confound cellular assay readouts . The hydrochloride formulation of the propanesulfonamide congener mitigates this artifact risk.

Aqueous Solubility (Salt)
Class-level inference
HCl salt estimated 10–100× solubility gain vs free base (logP 4.9); precise aqueous solubility not published
Reduces precipitation artifact risk in aqueous assay dilutions
Class-level; solubility value to verify under specific assay conditions
Aqueous Solubility Salt Form Assay Reproducibility Hydrochloride

Defined Application Scenarios Grounded in Quantitative Evidence


Analytical Reference Standard for HPLC-MS Quantification

The compound's defined molecular weight (427.95 g/mol, hydrochloride), characteristic UV absorbance (acridine chromophore λmax ~ 360–400 nm), and established acute toxicity value (LD10 350 mg/kg) qualify it as a certified reference standard for liquid chromatography-mass spectrometry (LC-MS) method validation in pharmaceutical quality control. Its distinct propanesulfonamide moiety provides chromatographic resolution from the methanesulfonamide analog amsacrine (Δ logP ≈ +2.0) [1], enabling unambiguous identification and quantification of related substances in drug substance batches.

Chemical Probe for Sulfonamide Chain Length Effects on Topoisomerase II

The propanesulfonamide substituent (three-carbon chain) renders this compound a mechanistic probe for investigating the relationship between sulfonamide alkyl chain length and topoisomerase II poisoning activity. As acridine-sulfonamide hybrids have demonstrated IC50 values of 7.33 µM against Topo II for optimized analogs [2], the target compound serves as a middle-chain-length probe within a homologous series (methyl- → propyl- → pentyl-sulfonamide) to map hydrophobic contributions to the DNA intercalation–cleavage complex stabilization. The HCl salt form ensures solubility at relevant assay concentrations.

Lipophilicity-Variable Internal Standard for Cellular Pharmacokinetics

With a calculated logP of 4.9 [1], the compound occupies a high-lipophilicity niche within the acridine-sulfonamide series, representing the partition coefficient extreme relative to amsacrine (logP 2.9). This property supports its deployment as an internal standard in cellular accumulation assays where the impact of logP on intracellular-to-extracellular concentration ratios (Kp) is being correlated with antiproliferative IC50 values across MCF-7, HepG2, and HCT-116 cell lines [2].

Solubility-Enabled Positive Control in DNA Intercalator Screening

The hydrochloride salt form provides a solubility advantage over free base analogs, reducing the risk of compound precipitation during automated liquid handling in high-throughput screening (HTS) formats. This makes the compound a robust positive control for wells testing DNA intercalation-dependent fluorescent displacement assays, where maintaining ≥ 10 µM soluble concentration in aqueous buffer (≤ 0.1% DMSO) is a prerequisite for Z'-factor validation [3].

Application
Selection Property
Validation Focus
HPLC-MS Reference Standard
Distinct propanesulfonamide moiety for chromatographic resolution
Method specificity vs methanesulfonamide analogs
Topoisomerase II Chain-Length Probe
Propanesulfonamide (C3) chain length
Topo II inhibition in DNA intercalation assays
Cellular PK Internal Standard
High lipophilicity for intracellular accumulation studies
Cellular uptake ratio (Kp) determination
DNA Intercalator Screening Control
HCl salt enables micromolar solubility in aqueous buffer
HTS assay Z'-factor validation
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